2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound containing both bromine and carboxylic acid functional groups The oxazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-oxazole-4-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives like alcohols or aldehydes.
Scientific Research Applications
2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Iodomethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid
Comparison:
- 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid: Similar reactivity but with a different halogen, leading to variations in reaction rates and conditions.
- 2-(Iodomethyl)-1,3-oxazole-4-carboxylic acid: More reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
- 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid: Different functional group, leading to different reactivity and applications.
2-(Bromomethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the bromomethyl group, which provides distinct reactivity and potential for various applications in synthesis and research.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJLLCUKFGXPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-00-7 | |
Record name | 2-(bromomethyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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